

An In-depth Technical Guide to 7-Bromoquinazoline: Chemical Properties and Structure

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Compound of Interest

Compound Name: 7-Bromoquinazoline

Cat. No.: B057720

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This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of **7-Bromoquinazoline**. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry who are interested in the applications of quinazoline-based heterocyclic compounds.

Core Chemical Properties

7-Bromoquinazoline is a halogenated derivative of quinazoline, a class of compounds known for its wide range of biological activities. The introduction of a bromine atom at the 7-position significantly influences its chemical reactivity and potential as a precursor in organic synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **7-Bromoquinazoline**.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ BrN ₂	[1]
Molecular Weight	209.05 g/mol	[1]
IUPAC Name	7-bromoquinazoline	[1]
CAS Number	89892-22-8	[2]
Appearance	Beige solid	[2]

Chemical Structure

The structure of **7-Bromoquinazoline** consists of a pyrimidine ring fused to a benzene ring, with a bromine atom substituted at the 7-position of the quinazoline core.

Canonical SMILES: C1=CC2=C(C=C1Br)N=CN=C2

InChI Key: RTKSTBCHSICNLP-UHFFFAOYSA-N[1]

Experimental Data

Spectral Data

¹H NMR (400 MHz, DMSO-d₆): δ 9.57 (s, 1H), 9.32 (s, 1H), 8.46 (d, 1H), 8.14 (dd, 1H), 7.96 (d, 1H).[2]

Experimental Protocols

Synthesis of 7-Bromoquinazoline

A common method for the synthesis of **7-Bromoquinazoline** involves the bromination of quinazoline using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid.[2]

Materials:

- Quinazoline
- N-bromosuccinimide (NBS)

- Concentrated sulfuric acid
- 5% Methanol/Dichloromethane (eluent)
- Silica gel

Procedure:

- Dissolve quinazoline (1.04 g, 7.99 mmol) in an appropriate amount of concentrated sulfuric acid at room temperature.[2]
- Slowly add N-bromosuccinimide (NBS) (2.13 g, 11.9 mmol) to the solution.[2]
- Stir the reaction mixture continuously at room temperature for 16 hours.[2]
- Monitor the reaction progress by thin-layer chromatography (TLC) using 5% methanol/dichloromethane as the mobile phase to confirm the completion of the reaction.[2]
- Upon completion, purify the product by silica gel column chromatography using 5% methanol/dichloromethane as the eluent to afford **7-bromoquinazoline** as a beige solid.[2]

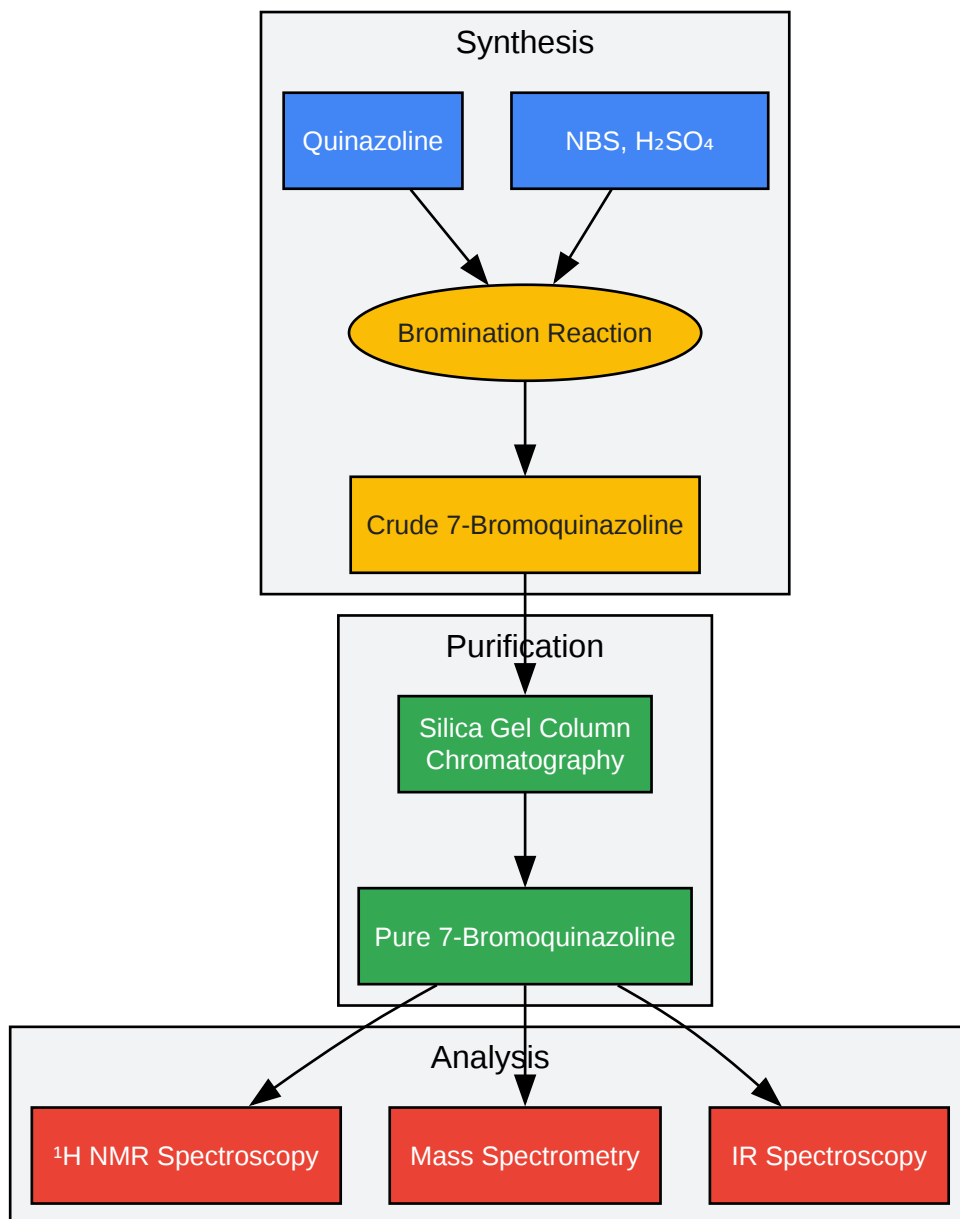
Reactivity and Applications

The bromine atom at the 7-position of the quinazoline ring is a key functional group that allows for a variety of chemical transformations, making **7-Bromoquinazoline** a versatile intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for the construction of complex molecular scaffolds and for exploring structure-activity relationships (SAR) in drug discovery programs.[3]

7-Bromoquinazoline has been utilized as a reactant in the preparation of inhibitors for protein kinase B (AKT/PKB), which are targets for cancer treatment.[2] This highlights its potential in the development of novel therapeutic agents. The broader class of quinazoline derivatives has been investigated for a range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3][4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of **7-Bromoquinazoline**.



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